molecular formula C12H16BrNO3 B1273613 4-Bromo-2-methoxy-N-Boc-aniline CAS No. 262433-01-2

4-Bromo-2-methoxy-N-Boc-aniline

Cat. No.: B1273613
CAS No.: 262433-01-2
M. Wt: 302.16 g/mol
InChI Key: LFWHJZGNFWTUIO-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-N-Boc-aniline, also known as tert-butyl 4-bromo-2-methoxyphenylcarbamate, is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with a bromine atom and a methoxy group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methoxy-N-Boc-aniline plays a significant role in various biochemical reactions. It is used as a reagent in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors and Rho kinase inhibitors . The compound interacts with enzymes such as ALK and Rho kinase, inhibiting their activity and thereby affecting downstream signaling pathways. These interactions are crucial for studying the biochemical pathways involved in cancer and other diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ALK and Rho kinase by this compound can lead to altered cell proliferation, apoptosis, and migration . These effects are particularly relevant in cancer research, where the compound can be used to study the mechanisms of tumor growth and metastasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as ALK and Rho kinase, inhibiting their catalytic activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cell behavior. The molecular mechanism of action of this compound is essential for understanding its therapeutic potential and designing new drugs.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its use in research. The compound is relatively stable under standard laboratory conditions, but its effects can change over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound can lead to adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Studying the metabolic pathways of this compound is important for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . Studying the subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxy-N-Boc-aniline can be synthesized through a multi-step process. One common method involves the bromination of 2-methoxyaniline to introduce the bromine atom at the para position. This is followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxy-N-Boc-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted anilines.

    Deprotection: 4-Bromo-2-methoxyaniline.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-methoxy-N-Boc-aniline is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the development of biochemical probes and inhibitors.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-methoxy-N-Boc-aniline is unique due to the combination of the Boc protecting group, bromine, and methoxy substituents. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWHJZGNFWTUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373711
Record name 4-Bromo-2-methoxy-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262433-01-2
Record name 4-Bromo-2-methoxy-N-Boc-aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262433-01-2
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